molecular formula C8H7ClN4O B1434217 (1-(2-chloropyridin-3-yl)-1H-1,2,3-triazol-4-yl)methanol CAS No. 1935927-95-9

(1-(2-chloropyridin-3-yl)-1H-1,2,3-triazol-4-yl)methanol

Cat. No. B1434217
M. Wt: 210.62 g/mol
InChI Key: JBRDHNVSWUBQAJ-UHFFFAOYSA-N
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Description

The compound “(1-(2-chloropyridin-3-yl)-1H-1,2,3-triazol-4-yl)methanol” is a complex organic molecule that contains a pyridine ring and a triazole ring . The presence of these rings suggests that the compound could have interesting chemical properties and potential applications in various fields, such as medicinal chemistry or material science.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure . For example, the presence of the chlorine atom could make the compound more polar, while the presence of the methanol group could give it certain solubility properties .

Scientific Research Applications

Overview of Triazole Derivatives

Triazole derivatives, including (1-(2-chloropyridin-3-yl)-1H-1,2,3-triazol-4-yl)methanol, are of great interest in the preparation of new drugs due to their diverse biological activities. They have been the subject of extensive study for their potential uses across a wide range of therapeutic areas. The structural versatility of triazole compounds allows for significant variations, making them a valuable class of heterocyclic compounds in drug discovery and development (Ferreira et al., 2013).

Advances in Triazole Synthesis

Recent advances in the eco-friendly synthesis of triazoles have been significant, highlighting the development of novel triazoles with improved biological activities and environmental sustainability. Techniques such as copper-catalyzed azide-alkyne cycloadditions (CuAAC) have been refined to enhance the eco-efficiency of triazole production, utilizing greener catalysts and methodologies (de Souza et al., 2019).

Synthetic Routes and Applications

The synthesis of 1,4-disubstituted 1,2,3-triazoles, a category to which (1-(2-chloropyridin-3-yl)-1H-1,2,3-triazol-4-yl)methanol belongs, is crucial for exploring their potential in various applications, including pharmaceutical chemistry, material science, and as intermediates in organic synthesis. These compounds exhibit a wide range of biological activities, making them attractive targets for the development of new therapeutic agents (Kaushik et al., 2019).

CO2 Capture and Conversion

Triazole derivatives have also been explored for their utility in environmental applications, such as CO2 capture and conversion. Nitrogen-doped porous polymers, including triazole-based frameworks, have shown promise in capturing CO2 efficiently. This research avenue is vital for developing sustainable solutions to address climate change and energy production challenges (Mukhtar et al., 2020).

Methanol Marker for Degradation Detection

In a different application, methanol has been identified as a marker for assessing the condition of solid insulation in power transformers. The use of methanol and its derivatives, including (1-(2-chloropyridin-3-yl)-1H-1,2,3-triazol-4-yl)methanol, in this context, underscores the compound's utility in industrial monitoring and maintenance practices (Jalbert et al., 2019).

properties

IUPAC Name

[1-(2-chloropyridin-3-yl)triazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN4O/c9-8-7(2-1-3-10-8)13-4-6(5-14)11-12-13/h1-4,14H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBRDHNVSWUBQAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)Cl)N2C=C(N=N2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-(2-chloropyridin-3-yl)-1H-1,2,3-triazol-4-yl)methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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